molecular formula C7H4ClNO4S B011411 2-Nitro-4-carboxyphenylsulfenyl chloride CAS No. 19961-56-9

2-Nitro-4-carboxyphenylsulfenyl chloride

Cat. No. B011411
CAS RN: 19961-56-9
M. Wt: 233.63 g/mol
InChI Key: UUVOHMQWLRUWAU-UHFFFAOYSA-N
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Description

2-Nitro-4-carboxyphenylsulfenyl chloride is a heterocyclic organic compound . Its IUPAC name is 4-chlorosulfanyl-3-nitrobenzoic acid . It has a molecular weight of 233.63 and a molecular formula of C7H4ClNO4S .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-carboxyphenylsulfenyl chloride consists of a benzene ring substituted with a nitro group (-NO2), a carboxyl group (-COOH), and a sulfenyl chloride group (-SCl) .


Physical And Chemical Properties Analysis

2-Nitro-4-carboxyphenylsulfenyl chloride has a boiling point of 470.9ºC at 760mmHg and a density of 1.68g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

  • Modification of Corticotropin for Pharmacological Studies : Photoreactive arylsulfenyl chlorides, including 2-Nitro-4-carboxyphenylsulfenyl chloride, have been effectively used to modify corticotropin (ACTH) for selective targeting and pharmacological studies. This modification aids in the understanding of the molecular interactions of corticotropin (Muramoto & Ramachandran, 1980).

  • Peptide Synthesis and Chemical Biology Applications : This compound offers stability, protection, and activation for disulfide bond formation. It facilitates thiol/disulfide exchange and finds wide-ranging applications in peptide synthesis and chemical biology (Rentier et al., 2017).

  • Selective Modification of Proteins : It has been used to selectively modify a tryptophan residue in Kunitz's soybean trypsin inhibitor, retaining its inhibitory activity against trypsin while forming a covalent complex (Ramachandran, Smirnoff, & Birk, 2009).

  • Preparation of Photoreactive Derivatives of Glutathione and Corticotropin : This compound is used in the preparation of photoreactive derivatives of glutathione and corticotropin, providing products that are stable, acidic, and cleaveable, with potential therapeutic applications (Muramoto & Ramachandran, 1981).

  • Formation of Aromatic SAMs on Gold Surfaces : It has been used in forming densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This results in a well-ordered structure with potential applications in surface chemistry (Houmam et al., 2011).

  • Inhibition Studies in Carbonic Anhydrase : Sulfenamido-sulfonamides, related to 2-Nitro-4-carboxyphenylsulfenyl chloride, show inhibitory effects on carbonic anhydrase, with some demonstrating topical intraocular pressure lowering effects in rabbit eyes (Scozzafava & Supuran, 1998).

Future Directions

One of the future directions for the use of 2-Nitro-4-carboxyphenylsulfenyl chloride could be in the selective separation of tryptophan-containing peptides via hydrophobic modification . This could have potential applications in proteomics and peptide research .

properties

IUPAC Name

4-chlorosulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4S/c8-14-6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVOHMQWLRUWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173747
Record name 2-Nitro-4-carboxyphenylsulfenyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-carboxyphenylsulfenyl chloride

CAS RN

19961-56-9
Record name 2-Nitro-4-carboxyphenylsulfenyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019961569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-4-carboxyphenylsulfenyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19961-56-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S TANAKA, N MOHRI, H KIHARA… - The Journal of …, 1985 - academic.oup.com
… Selective separation of tryptophan-containing peptides has been attempted using 2-nitro-4-carboxyphenylsulfenyl chloride (NCps)-Cl as a reagent for hydrophobic modification of …
Number of citations: 14 academic.oup.com
FM Veronese, E Boccu, A Fontana - FEBS letters, 1972 - core.ac.uk
… In this communication we report the modification of hen egg-white lysozyme with 2-nitro-4-carboxyphenylsulfenyl chloride (NCPS-Cl)(see footnote*). A single molecular specie of the …
Number of citations: 4 core.ac.uk
M Ohno, S SATO, H MIZOGUCHI… - The Journal of …, 1975 - jstage.jst.go.jp
… )-tryptophan methyl ester(Ac-Trp (NCps)-OMe)(I) was synthesized by the reaction of Nƒ¿-acetyl tryptophan methyl ester(Ac-Trp-OMe) with 2-nitro-4-carboxyphenylsulfenyl chloride(8) as …
Number of citations: 2 www.jstage.jst.go.jp
GS Omenn, I Parikh - Biochemistry, 1971 - ACS Publications
… 2-Nitro-4-carboxyphenylsulfenyl chloride (NCPS-C1) (Veronese et al., 1968) was a generous gift of Dr. A. Fontana, Institute of Organic Chemistry, University of Padova, Padua, Italy. …
Number of citations: 14 pubs.acs.org
FM Veronese, A Fontana, E Boccu - Acta Vitaminologica et …, 1975 - europepmc.org
… isolated by diagonal electrophoresis, upon introduction of a carboxylate anion in the peptide by reaction with the carboxy-substituted reagent 2-nitro-4-carboxyphenylsulfenyl chloride. …
Number of citations: 1 europepmc.org
E Boccù, FM Veronese, A Fontana… - Acta Vitaminologica et …, 1975 - europepmc.org
… In order to explain this discrepancy, lysozyme has been modified with 2-nitro-4-carboxyphenylsulfenyl chloride (NCPS-Cl). This reagent reacts with the indole ring of tryptophan giving a …
Number of citations: 4 europepmc.org
M Ohno, S Tsukamoto, S Makisumi… - Bulletin of the Chemical …, 1972 - journal.csj.jp
… To ascertain whether the major peak from 3a is due only to pure peptide, 3a was treated with a 10-fold molar excess of 2-nitro-4-carboxyphenylsulfenyl chloride (NCPS– Cl)**) in 80%, …
Number of citations: 61 www.journal.csj.jp
M Obara, Y Karasaki, M Ohno - The Journal of Biochemistry, 1979 - academic.oup.com
The α-chymotrypsin[EC 3.4.21.1]-catalyzed hydrolysis of peptide of the type Ac-X-Gly n -NH 2 (n=0, 1, 2) (X: tryptophan (Trp), 2-(2-nitro-4-carboxyphenylsulfenyl)-tryptophan (Trp(NCps))…
Number of citations: 6 academic.oup.com
M Ohno, S SATO, Y KARASAKI… - The Journal of …, 1976 - academic.oup.com
In order to investigate how changes in the structures of side-chain aromatic groups of specific substrates influence binding and kinetic specificity in α-chymotrypsin [EC 3.4.21. 1]-…
Number of citations: 15 academic.oup.com
M Yoshida, TC Shieh, N Oda, H Kihara… - The Journal of …, 1988 - academic.oup.com
… Materials—2-Nitro-4-carboxyphenylsulfenyl chloride was prepared according to Havk'k and Kharasch (3) with a slight modification. iV-Bromosuccinimide was obtained from Tokyo Kasei…
Number of citations: 13 academic.oup.com

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